molecular formula C20H25ClN4O2 B2685617 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1226449-99-5

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2685617
CAS No.: 1226449-99-5
M. Wt: 388.9
InChI Key: AYCWFMJOUXTOOQ-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-2-methylphenyl)acetamide is a chemical compound that has garnered interest in various fields of research due to its unique physical and chemical properties. This compound is characterized by its complex structure, which includes an azepane ring, a pyrimidine ring, and a chlorinated phenyl group.

Scientific Research Applications

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Research has explored its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Its unique chemical properties make it a candidate for use in various industrial applications, such as the development of new materials or chemical processes.

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the azepane and pyrimidine rings, followed by their coupling with the chlorinated phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-2-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-2-methylphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide
  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide These compounds share some structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and potential applications.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14-12-19(24-20(22-14)25-10-5-3-4-6-11-25)27-13-18(26)23-17-9-7-8-16(21)15(17)2/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCWFMJOUXTOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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